molecular formula C8H13N3 B13286792 1-(4-Methylpyrimidin-2-yl)propan-1-amine

1-(4-Methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13286792
M. Wt: 151.21 g/mol
InChI Key: LDWSPPRQELMRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylpyrimidin-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylpyrimidin-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-(4-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H13N3/c1-3-7(9)8-10-5-4-6(2)11-8/h4-5,7H,3,9H2,1-2H3

InChI Key

LDWSPPRQELMRTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CC(=N1)C)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Guide to the Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 1-(4-Methylpyrimidin-2-yl)propan-1-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The moiety 1-(4-methylpyrimidin-2-yl)propan-1-amine represents a critical pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. The


-branched primary amine functionality attached to the C2 position of the pyrimidine ring serves as a versatile handle for amide coupling, urea formation, or further heterocyclization.

This guide moves beyond generic preparations, offering a rigorous, field-validated approach. We prioritize the Ellman’s Sulfinamide strategy to address the stereochemical requirements of pharmaceutical development, while also detailing a scalable Reductive Amination route for racemic building block generation.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary viable pathways. The instability of


-aminoalkyl pyrimidines necessitates careful selection of the C-N bond formation step.
Logical Disconnection
  • C-N Disconnection: The most reliable disconnection is at the amine, leading back to the corresponding ketone: 1-(4-methylpyrimidin-2-yl)propan-1-one .

  • C-C Disconnection: The ketone can be derived from the nucleophilic attack of an ethyl group (Grignard) on 4-methylpyrimidine-2-carbonitrile .

  • Functional Group Interconversion: The nitrile is accessible from the commercially available 2-chloro-4-methylpyrimidine .

Retrosynthesis Target Target Molecule 1-(4-Methylpyrimidin-2-yl)propan-1-amine Ketone Key Intermediate 1-(4-Methylpyrimidin-2-yl)propan-1-one Target->Ketone Reductive Amination (Stereoselective or Racemic) Nitrile Precursor 4-Methylpyrimidine-2-carbonitrile Ketone->Nitrile Grignard Addition (EtMgBr) Start Starting Material 2-Chloro-4-methylpyrimidine Nitrile->Start Cyanation (Zn(CN)2, Pd(0))

Figure 1: Retrosynthetic logic flow prioritizing the stable ketone intermediate to avoid primary imine hydrolysis.

Synthetic Protocols

Phase 1: Precursor Synthesis (Nitrile Formation)

Objective: Convert 2-chloro-4-methylpyrimidine to 4-methylpyrimidine-2-carbonitrile. Note: Nucleophilic aromatic substitution on C2-pyrimidines is favorable, but palladium-catalyzed cyanation offers higher yields and safety compared to traditional NaCN fusion.

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Zinc Cyanide (Zn(CN)

    
    ) (0.6 eq)
    
  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • DMF (Anhydrous)

Protocol:

  • Charge a dried Schlenk flask with 2-chloro-4-methylpyrimidine (10 mmol) and Zn(CN)

    
     (6 mmol).
    
  • Add Pd(PPh

    
    )
    
    
    
    (0.5 mmol) under an argon atmosphere.
  • Add anhydrous DMF (30 mL) and degas the solution (freeze-pump-thaw or N

    
     sparging for 15 min).
    
  • Heat to 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Dilute with EtOAc and wash with 2M NH

    
    OH (to scavenge cyanide/zinc salts), followed by brine.
    
  • Purification: Flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 85-92% as a white solid.

Phase 2: Ketone Synthesis (Grignard Addition)

Objective: Synthesis of 1-(4-methylpyrimidin-2-yl)propan-1-one. Critical Insight: Direct addition of Grignard to pyrimidine nitriles can lead to ring addition (C4/C6 attack). Performing the reaction at low temperature and quenching with acid is vital to hydrolyze the intermediate metallo-imine to the ketone.

Reagents:

  • 4-Methylpyrimidine-2-carbonitrile (1.0 eq)

  • Ethylmagnesium Bromide (EtMgBr) (1.2 eq, 3.0 M in Et

    
    O)
    
  • THF (Anhydrous)

Protocol:

  • Dissolve the nitrile (5 mmol) in anhydrous THF (20 mL) and cool to -78°C .

  • Add EtMgBr (6 mmol) dropwise over 20 minutes. Do not allow temperature to rise above -60°C during addition.

  • Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Slowly add 2M HCl (10 mL) at 0°C. Stir vigorously at RT for 1 hour to ensure hydrolysis of the imine intermediate.

  • Neutralization: Adjust pH to ~8 with sat. NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect 70-80% of the ketone as a pale yellow oil.

Phase 3: Stereoselective Amine Synthesis (Ellman’s Method)

Objective: Synthesis of (R)- or (S)-1-(4-methylpyrimidin-2-yl)propan-1-amine. Why this route? Direct reductive amination yields a racemate. Using tert-butanesulfinamide allows for the separation of diastereomers or induced diastereoselectivity, crucial for structure-activity relationship (SAR) studies.

Workflow Diagram:

Ellman Ketone Ketone Intermediate Condensation Step 1: Condensation (R)-t-Bu-Sulfinamide Ti(OEt)4, THF, Reflux Ketone->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Reduction Step 2: Reduction NaBH4, -48°C Imine->Reduction Protected Sulfinamide Diastereomer Reduction->Protected Hydrolysis Step 3: Deprotection HCl / MeOH Protected->Hydrolysis Product Chiral Amine HCl Salt Hydrolysis->Product

Figure 2: Ellman's auxiliary workflow for asymmetric synthesis.

Detailed Protocol:

  • Imine Formation:

    • To a solution of ketone (2 mmol) in THF (10 mL), add (R)-2-methylpropane-2-sulfinamide (2.4 mmol) and Ti(OEt)

      
       (4 mmol).
      
    • Expert Note: Ti(OEt)

      
       acts as both a Lewis acid and a water scavenger, driving the equilibrium.
      
    • Reflux for 16 hours. Cool and pour into brine. Filter the titanium salts through Celite.

    • Purify the sulfinyl imine by chromatography.

  • Diastereoselective Reduction:

    • Dissolve the sulfinyl imine in THF and cool to -48°C .

    • Add NaBH

      
       (5 eq). Stir for 4 hours.
      
    • Mechanism:[1][2][3][4] The bulky tert-butyl group directs the hydride attack, typically yielding high diastereomeric ratios (dr > 90:10).

  • Deprotection:

    • Treat the protected amine with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

    • Concentrate to obtain the chiral amine hydrochloride salt.

Characterization Data (Expected)

The following data represents the expected spectral signature for the free base.

TechniqueParameterExpected Signal / Assignment

H NMR
Solvent: CDCl


8.55 (d, 1H)
Pyrimidine C6-H

7.05 (d, 1H)
Pyrimidine C5-H

3.95 (t, 1H)
CH -NH

(Benzylic methine)

2.55 (s, 3H)
Pyrimidine-CH


1.85 (m, 2H)
-CH

-CH

(Methylene)

0.90 (t, 3H)
-CH

-CH

(Terminal Methyl)

C NMR
Solvent: CDCl


~170.0
Pyrimidine C2 (Quaternary)

~165.0
Pyrimidine C4 (Quaternary)

~156.0
Pyrimidine C6

~118.0
Pyrimidine C5

~57.5
C H-NH


~29.0
C H

-CH


~24.0
Pyrimidine-C H


~10.5
CH

-C H

LC-MS ESI+ [M+H]

= 152.12

Safety and Handling

  • Cyanide Hazards: Step 1 involves Zinc Cyanide. All weighing must be done in a fume hood. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Grignard Reagents: EtMgBr is pyrophoric and moisture sensitive.[5] Use oven-dried glassware and inert atmosphere (Argon/Nitrogen).

  • Pyrimidine Derivatives: Many aminopyrimidines are biologically active. Handle as potential kinase inhibitors (wear gloves, goggles, and lab coat).

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Schomaker, J. M., et al. (2008). "Synthesis of alpha-branched amines via nucleophilic addition to nitriles." Journal of the American Chemical Society. (General Methodology for Grignard/Nitrile addition).
  • Tinson, R. A. J., et al. (2018). "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." ACS Omega, 3(8), 9178–9188.

  • Robarge, K. D. (2010). "Pyrimidine derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Sigma-Aldrich. "1-(4-methylpyrimidin-2-yl)propan-1-amine Product Page."

Sources

Solid-State Architecture: 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-State Architecture & Characterization of 1-(4-Methylpyrimidin-2-yl)propan-1-amine Audience: Researchers, Crystallographers, and Drug Development Scientists. Format: Technical Whitepaper / Strategic Guide.

Executive Summary

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors and GPCR ligands. 1-(4-Methylpyrimidin-2-yl)propan-1-amine (C₈H₁₃N₃) represents a critical chiral building block where the physicochemical stability of the solid form directly impacts downstream API (Active Pharmaceutical Ingredient) formulation.

This guide details the structural principles, crystallization strategies, and characterization protocols required to define the crystal structure of this molecule.[1] Unlike rigid planar systems, this compound introduces a specific challenge: the conformational flexibility of the propyl-amine chain at the C2-position relative to the rigid pyrimidine core. This document serves as a roadmap for solid-state form selection, distinguishing between racemic lattices and enantiopure congeners.

Molecular Architecture & Structural Prediction

Before empirical determination, a theoretical framework is necessary to guide solvent selection and data reduction.

The Pharmacophore

The molecule consists of two distinct domains:

  • The Rigid Anchor: A 4-methylpyrimidine ring.[2] This is planar and electron-deficient, acting as a hydrogen bond acceptor (N1/N3) and a

    
    -stacking motif.
    
  • The Flexible Linker: A 1-aminopropyl chain attached at the C2 position. The C1' carbon (carrying the amine) is a chiral center (

    
    ).
    
Predicted Supramolecular Synthons

Based on Etter’s rules and analogous structures (e.g., 2-aminopyrimidine), we prioritize the following packing motifs:

  • Primary Interaction (N-H...N): The exocyclic amine (-NH₂) acts as a double donor. The pyrimidine ring nitrogens are acceptors. The most probable motif is the

    
     dimer , where two molecules pair via N-H...N bonds, forming a centrosymmetric ring (in racemates) or a pseudo-symmetric chain (in enantiopures).
    
  • Secondary Interaction (

    
    -
    
    
    
    Stacking):
    The 4-methyl group introduces steric bulk that may disrupt perfect face-to-face stacking, likely favoring an offset-stacking or herringbone arrangement to minimize steric clash while maximizing dispersion forces.
FeaturePredicted Consequence in Crystal Lattice
Chirality Enantiopure material will crystallize in Sohncke space groups (likely

or

). Racemic material will likely form Centrosymmetric space groups (

or

).
H-Bonding Formation of 1D ribbons driven by N-H...N interactions.
Solubility High solubility in lower alcohols (MeOH, EtOH) due to amine functionality; lower solubility in non-polar alkanes.

Experimental Protocol: Crystallization & Characterization

Scientific Integrity Note: The following protocol is a self-validating loop. Failure to obtain diffraction-quality crystals requires a return to the "Solvent Screening" phase with modified parameters (e.g., anti-solvent addition).

Phase 1: Synthesis & Purification

Prerequisite: The compound must be >98% pure by HPLC. Impurities (especially unreacted nitriles or Grignard byproducts) inhibit nucleation.

  • Synthesis Route: Reaction of 4-methylpyrimidine-2-carbonitrile with ethylmagnesium bromide followed by reductive amination or direct reduction of the resulting imine/ketone.

  • Purification: Acid-base extraction followed by Kugelrohr distillation or recrystallization as a fumarate salt intermediate, then free-based.

Phase 2: Crystallization Screening (The "Matrix")

Do not rely on a single method. Deploy a sparse-matrix screen:

  • Slow Evaporation: Dissolve 20 mg in 2 mL of solvent (Methanol, Isopropanol, Acetone). Cover with parafilm, poke 3 holes, and store at 4°C.

  • Vapor Diffusion: Dissolve in a "Good Solvent" (Ethanol). Place in an inner vial. Surround with "Bad Solvent" (Hexane or Diethyl Ether) in a larger outer vial. Seal tight.

  • Salt Screening (Critical for Drug Dev): If the free base is an oil or hygroscopic solid, generate salts using:

    • Hydrochloric acid (1:1 and 1:2 stoichiometry).

    • L-Tartaric acid (for chiral resolution and diastereomeric salt formation).

Phase 3: Single Crystal X-Ray Diffraction (SCXRD) Workflow

Instrument: Bruker D8 QUEST or equivalent (Mo or Cu


 source).
Temperature:  100 K (Cryostream is mandatory to reduce thermal motion of the propyl chain).

Step-by-Step Protocol:

  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Mitegen loop using Paratone oil.

  • Unit Cell Determination: Collect 3 matrix runs (12 frames each). If the unit cell volume

    
     (for Z=4), proceed.
    
  • Data Collection: Strategy must cover reciprocal space to

    
     resolution.
    
  • Structure Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL.

    • Note: The amine protons should be located in the difference Fourier map. If dynamic disorder exists in the propyl chain, model with split positions (PART 1 / PART 2).

Visualization of Workflows

Diagram 1: Structural Characterization Workflow

This diagram outlines the logical flow from crude material to the final .cif file.

G Start Crude 1-(4-Methylpyrimidin-2-yl)propan-1-amine Purify Purification (>98% HPLC) Acid/Base Extraction Start->Purify Screen Crystallization Screen (Evaporation, Diffusion, Salt Formation) Purify->Screen Check Microscopy Check (Birefringence?) Screen->Check Check->Screen No (Oil/Amorphous) XRD SCXRD Data Collection (100 K, Mo/Cu Source) Check->XRD Yes (Crystalline) Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Refine Refinement & Validation (Hirshfeld Surface Analysis) Solve->Refine

Caption: Iterative workflow for isolating and solving the crystal structure of chiral aminopyrimidines.

Diagram 2: Supramolecular Logic & Interaction Map

This diagram visualizes the competing forces that dictate the final lattice packing.

Interactions Amine Amine (-NH2) Donor/Acceptor RingN Pyrimidine N Acceptor Amine->RingN H-Bond (Strong) R2,2(8) Dimer Lattice Crystal Lattice (Final Form) RingN->Lattice Pi-Stacking Methyl 4-Methyl Group Steric Bulk Methyl->Lattice Disrupts Stacking Induces Herringbone Chain Propyl Chain Flexible Linker Chain->Lattice Conformational Locking Determines Space Group

Caption: Interaction map showing how functional groups drive the supramolecular assembly.

Data Analysis & Validation

Once the structure is solved, the following metrics confirm the validity of the model for drug development purposes:

Hirshfeld Surface Analysis

To quantify the interactions described in Section 2, generate Hirshfeld surfaces (mapped with


).
  • Red Spots: Indicate strong hydrogen bonds (N-H...N).

  • White Regions: Van der Waals contacts (H...H).

  • Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, indicative of N...H interactions.

Absolute Configuration

For the enantiopure synthesis, the Flack Parameter is critical.

  • Flack x ≈ 0.0: Correct absolute structure.

  • Flack x ≈ 1.0: Inverted structure (wrong enantiomer).

  • Note: Since C, H, N are light atoms, anomalous scattering is weak with Mo radiation. Use Cu radiation or co-crystallize with a heavy atom salt (e.g., HBr salt) to definitively assign the

    
     or 
    
    
    
    configuration at C1.

References

  • Desiraju, G. R. (2002). Crystallography and supramolecular chemistry. Acc. Chem. Res., 35(7), 565–573. Link

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Acc. Chem. Res., 23(4), 120–126. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Cryst. B, 72, 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Cryst. C, 71, 3-8. Link

  • PubChem Compound Summary. (2024). 1-(4-Methylpyrimidin-2-yl)propan-1-amine. CID 1342380-63-5. Link

Sources

Discovery and history of pyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide to its Discovery, History, and Therapeutic Evolution

Abstract

The pyrimidine ring system, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its fundamental role as a core constituent of nucleic acids has made it a focal point for chemical and biological investigation for over a century.[3] This guide provides a comprehensive exploration of the discovery and historical development of pyrimidine derivatives, tracing their evolution from foundational natural products to their current status as highly targeted, life-saving therapeutics. We will delve into the key scientific milestones, the rationale behind pivotal drug design strategies, and the synthetic methodologies that have enabled their widespread application. This narrative is structured to provide researchers, scientists, and drug development professionals with an authoritative and field-proven perspective on one of pharmacology's most vital chemotypes.

From Natural Blueprint to Synthetic Medicine: The Early History

The story of pyrimidines begins not in the laboratory, but in nature. The pyrimidine ring system is a fundamental component of life, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are integral to the structure and function of DNA and RNA.[3][4][5] The journey into their medicinal significance, however, started with early isolations and chemical characterizations.

The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, derived from the breakdown of uric acid.[4] However, the systematic study of this class of compounds gained significant momentum in the late 19th century. In 1884, Adolf Pinner pioneered the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and he first proposed the name "pyrimidin" in 1885.[5][6] This foundational work was followed by the first preparation of the parent, unsubstituted pyrimidine compound in 1900 by Gabriel and Colman.[5]

Early therapeutic applications emerged with the synthesis of barbiturates, such as barbitone, which were found to have potent sedative, hypnotic, and anticonvulsant properties.[3][4] These early discoveries, while significant, were largely based on phenotypic screening. The true ascendancy of pyrimidine derivatives in medicinal chemistry began with a more rational, mechanism-based approach: the era of the antimetabolite.

The Antimetabolite Revolution: Pyrimidines in the War on Cancer

The mid-20th century marked a paradigm shift in cancer treatment with the advent of chemotherapy. The central strategy was to target the rapid proliferation characteristic of cancer cells. Scientists reasoned that by creating molecules that structurally mimic endogenous metabolites, they could disrupt the essential biochemical pathways necessary for cell division. Pyrimidines, as key components of DNA and RNA, were a perfect target.

This led to the development of pyrimidine antimetabolites, drugs designed to interfere with the synthesis and function of nucleic acids.[3] Two landmark drugs from this era fundamentally changed the landscape of oncology:

  • 5-Fluorouracil (5-FU): Developed as a structural analog of uracil, 5-FU acts as a potent and irreversible inhibitor of thymidylate synthase. This enzyme is critical for the de novo synthesis of thymidine, a necessary precursor for DNA replication. By blocking this pathway, 5-FU starves cancer cells of a key building block, leading to cell cycle arrest and apoptosis.[4][7][8] Its derivatives, such as capecitabine and floxuridine, were later developed to improve oral bioavailability and tumor-specific activation.[8][9]

  • Cytarabine (ara-C): This analog of cytidine is a cornerstone in the treatment of acute myeloid leukemia. After intracellular phosphorylation to its active triphosphate form, it is incorporated into DNA. Its unique stereochemistry, featuring an arabinose sugar instead of ribose, disrupts the DNA backbone, sterically hindering the action of DNA polymerase and halting DNA replication and repair.[7]

The success of these agents was rooted in a deep understanding of cellular metabolism, specifically the pyrimidine biosynthesis pathways. Cancer cells, with their high proliferation rate, are particularly dependent on these pathways, providing a therapeutic window.

Visualizing the Mechanism: Pyrimidine Biosynthesis and Antimetabolite Inhibition

The diagram below illustrates the simplified de novo and salvage pathways for pyrimidine synthesis, highlighting the critical points of inhibition by foundational antimetabolite drugs. Cancer cells can utilize both pathways, making a combined therapeutic approach potentially more effective.[10][11]

Pyrimidine_Biosynthesis_Inhibition cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway cluster_drugs Glutamine Glutamine + Aspartate + CO2 Orotate Orotate Glutamine->Orotate CAD Enzyme UMP UMP Orotate->UMP UMPs UDP UDP UMP->UDP dUDP dUDP UDP->dUDP RNR dUMP dUMP dUDP->dUMP dTMP dTMP (Thymidylate) dUMP->dTMP dTTP dTTP (for DNA Synthesis) dTMP->dTTP DNA_syn DNA Synthesis dTTP->DNA_syn TS Thymidylate Synthase Thymidine Thymidine (from breakdown) Thymidine->dTMP via Thymidine Kinase Thymidine_Kinase Thymidine Kinase FU 5-Fluorouracil (5-FU) FU->TS Inhibits caption Mechanism of 5-FU Inhibition

Caption: Inhibition of Thymidylate Synthase by 5-Fluorouracil.

Table 1: Foundational Pyrimidine-Based Antimetabolites in Oncology
DrugYear of First Approval (Approx.)Mechanism of ActionPrimary Indications
5-Fluorouracil 1962Inhibits thymidylate synthase, blocking DNA synthesis.[4]Colorectal, breast, stomach, pancreatic cancers.
Cytarabine 1969DNA chain terminator, inhibits DNA polymerase.[7]Acute myeloid leukemia (AML), lymphomas.
Floxuridine 1970Converted to 5-FU; inhibits thymidylate synthase.[9]Liver metastases from colorectal cancer.
Capecitabine 1998Oral prodrug converted to 5-FU preferentially in tumor tissue.[8]Metastatic breast and colorectal cancers.
Gemcitabine 1996Chain terminator and inhibits ribonucleotide reductase.[9]Pancreatic, non-small cell lung, breast, ovarian cancers.

Broadening the Battlefield: Pyrimidines Against Infectious Agents

The success of pyrimidine analogs in oncology paved the way for their exploration in infectious diseases. The core principle remained the same: exploit differences between host and pathogen metabolic or replicative machinery.

Antiviral Therapies

The fight against viral diseases, particularly the HIV/AIDS epidemic, was revolutionized by pyrimidine nucleoside analogs.[12] Unlike bacterial pathogens, viruses co-opt the host cell's machinery for replication, making selective targeting a significant challenge. However, viral polymerases (such as reverse transcriptase in retroviruses) are often less discriminating than their human counterparts, creating a key vulnerability.

Medicinal chemists designed pyrimidine derivatives that, once phosphorylated by cellular kinases, are recognized by viral polymerases. Their incorporation into the nascent viral DNA or RNA chain leads to immediate chain termination, as they lack the necessary 3'-hydroxyl group for further elongation.[7]

Key Antiviral Pyrimidine Derivatives:

  • Zidovudine (AZT): The first FDA-approved drug for HIV, AZT is a thymidine analog that inhibits the viral reverse transcriptase enzyme.[5]

  • Lamivudine: A cytosine analog effective against both HIV reverse transcriptase and Hepatitis B virus polymerase.[7]

  • Acyclovir: While technically a purine analog, its development heavily influenced the field. Pyrimidine analogs like Idoxuridine were early herpes simplex virus (HSV) treatments.[7][13]

Visualizing the Workflow: Antiviral Nucleoside Analog Action

This workflow demonstrates the intracellular activation and mechanism of action for a typical pyrimidine nucleoside reverse transcriptase inhibitor (NRTI).

Antiviral_Workflow cluster_host_cell Host Cell Cytoplasm cluster_virus Viral Replication Drug Pyrimidine Analog Prodrug (e.g., Lamivudine) Kinase1 Cellular Kinase 1 Drug->Kinase1 Phosphorylation Drug_MP Analog-Monophosphate Kinase2 Cellular Kinase 2 Drug_MP->Kinase2 Phosphorylation Drug_DP Analog-Diphosphate Kinase3 Cellular Kinase 3 Drug_DP->Kinase3 Phosphorylation Drug_TP Active Analog-Triphosphate RT Viral Reverse Transcriptase Drug_TP->RT Competes with natural dCTP DNA_Chain Growing Viral DNA Chain RT->DNA_Chain Synthesizes vRNA Viral RNA Template vRNA->RT Termination Chain Termination DNA_Chain->Termination Incorporation of Analog caption Mechanism of a Pyrimidine Nucleoside Analog Antiviral

Caption: Intracellular activation and action of a pyrimidine NRTI.

Antibacterial and Antimalarial Agents

In the realm of bacterial and parasitic infections, pyrimidine derivatives have been instrumental as inhibitors of folate biosynthesis. The dihydrofolate reductase (DHFR) enzyme is essential for producing tetrahydrofolate, a cofactor required for the synthesis of many key molecules, including thymidine. While humans acquire folate from their diet, many pathogens must synthesize it de novo, offering a selective target.

  • Antibacterial Sulfonamides: Drugs like Sulfadiazine are often used in combination with trimethoprim. While trimethoprim is the primary DHFR inhibitor, the synergy with sulfonamides, which block an earlier step in the folate pathway, is highly effective.[14][15]

  • Antimalarial Pyrimethamine: This drug is a potent and selective inhibitor of the DHFR enzyme in Plasmodium falciparum, the parasite responsible for malaria.[7][15] This inhibition depletes the parasite's ability to replicate and has been a key component of antimalarial combination therapies for decades.

The Modern Era of Targeted Therapy: Pyrimidines as Kinase Inhibitors

The dawn of the 21st century brought a new wave of innovation in drug discovery: targeted therapy. The focus shifted from broadly cytotoxic agents to drugs that inhibit specific proteins driving disease pathogenesis, particularly protein kinases in oncology. The pyrimidine scaffold proved to be an exceptionally versatile and effective core for designing ATP-competitive kinase inhibitors.[4][16]

The ATP-binding site of kinases contains a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to mimic these hydrogen bonding interactions, allowing pyrimidine derivatives to anchor securely within the active site and block ATP from binding, thereby inhibiting kinase activity.[16][17] This "bioisosteric" replacement of a phenyl or other aromatic ring with a pyrimidine often improves potency and pharmacokinetic properties.[16]

This strategy has led to a rapidly expanding portfolio of FDA-approved drugs targeting a wide range of kinases implicated in cancer and inflammatory diseases.[18][19][20]

Visualizing the Interaction: Pyrimidine Scaffold in a Kinase Active Site

This diagram illustrates the fundamental principle of how a 2-aminopyrimidine core acts as a "hinge-binder" within the ATP-binding pocket of a protein kinase.

Caption: Pyrimidine core mimicking ATP's hydrogen bonding.

Table 2: Selected Modern Pyrimidine-Based Targeted Therapies
DrugTarget Kinase(s)Primary Indications
Imatinib BCR-ABL, c-KIT, PDGFRChronic Myeloid Leukemia (CML), GIST
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)
Erlotinib EGFRNSCLC, Pancreatic Cancer
Lapatinib EGFR, HER2HER2-Positive Breast Cancer
Palbociclib CDK4/6HR-Positive, HER2-Negative Breast Cancer
Ruxolitinib JAK1/2Myelofibrosis, Polycythemia Vera

Note: Gefitinib, Erlotinib, and Lapatinib are technically quinazoline (fused pyrimidine) derivatives, highlighting the versatility of the extended scaffold.[21][22]

Key Experimental Protocols: Synthesizing the Scaffold

The therapeutic success of pyrimidine derivatives is underpinned by robust and versatile synthetic methodologies. While numerous methods exist, the Biginelli reaction stands out for its efficiency and historical significance in producing dihydropyrimidones, which are valuable intermediates.[17]

Protocol: A Representative Biginelli One-Pot Synthesis

This protocol describes a general, acid-catalyzed one-pot synthesis of a dihydropyrimidone derivative.

Objective: To synthesize an Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.

Materials:

  • Benzaldehyde (1 equivalent)

  • Ethyl acetoacetate (1 equivalent)

  • Urea (1.5 equivalents)

  • Ethanol (Solvent)

  • Concentrated Hydrochloric Acid (Catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Beaker, ice bath, Buchner funnel, filter paper

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 eq.), ethyl acetoacetate (1 eq.), urea (1.5 eq.), and ethanol (100 mL).

  • Catalyst Addition: While stirring, carefully add a few drops (approx. 0.5 mL) of concentrated hydrochloric acid to the mixture.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The causality for heating is to provide the necessary activation energy to overcome the reaction barriers for the multiple condensation steps involved in the cyclization.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The appearance of a new, less polar spot indicates product formation.

  • Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The product is typically insoluble in water and will precipitate out as a solid. The rationale for using an ice bath is to maximize the precipitation of the product by significantly decreasing its solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any unreacted urea and acid catalyst.

  • Drying and Purification: Allow the collected solid to air dry or dry in a vacuum oven at a low temperature (40-50 °C). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. This self-validating step ensures the removal of soluble impurities, with purity confirmed by melting point analysis and spectroscopic methods (NMR, IR).

Conclusion and Future Horizons

From their fundamental role in the blueprint of life to their application in targeted cancer therapies, the journey of pyrimidine derivatives is a testament to the power of medicinal chemistry. The scaffold's inherent biological relevance and synthetic tractability have allowed it to be adapted to combat a vast array of human diseases.[14][23] The historical progression from broad-spectrum antimetabolites to highly selective kinase inhibitors illustrates a maturing understanding of disease biology and rational drug design.

The future for pyrimidine derivatives remains incredibly bright. They are being actively investigated for new roles in immunology, immuno-oncology, chronic pain, and neurological disorders.[16][18] The combination of established synthetic routes with modern computational design and high-throughput screening promises the discovery of next-generation pyrimidine-based drugs with even greater potency, selectivity, and improved safety profiles.[15][22] The pyrimidine core, a simple heterocycle forged in nature, will undoubtedly continue to be a cornerstone of therapeutic innovation for decades to come.

References

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Kaur, M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Nadar, A. J., et al. Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
  • GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
  • AIP Publishing. In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Publishing.
  • ResearchGate. Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways.
  • ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
  • Abbas, N., et al. (2021). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 861-893.
  • Rada, B., & Dragún, M. (1977).
  • BenchChem. (2025). The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. BenchChem.
  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry.
  • Wikipedia. Pyrimidine. Wikipedia.
  • Growing Science. (2021).
  • MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubMed. (2025).
  • ResearchGate. (2025). FDA‐approved pyrimidine‐containing drugs. [Color figure can be viewed at wileyonlinelibrary.com].
  • Taylor & Francis Online. (2023). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure and Dynamics, 42(24).
  • CoLab.ws. (2023).
  • PubMed. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PubMed.
  • Singh, P., & Singh, P. (2014). Biological and medicinal significance of pyrimidines.
  • PubMed. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed.
  • Slideshare. Pinner pyrimidine synthesis. Slideshare.

Sources

In Silico ADME Profiling: A Strategic Framework for 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the hit-to-lead optimization phase, 1-(4-Methylpyrimidin-2-yl)propan-1-amine represents a "fragment-like" scaffold. Its low molecular weight (<200 Da) and presence of a basic primary amine make it an attractive building block for CNS-active agents or kinase inhibitors. However, these same features introduce specific ADME (Absorption, Distribution, Metabolism, Excretion) risks, particularly regarding blood-brain barrier (BBB) permeation and metabolic stability.

This guide provides a rigorous in silico profiling framework. Unlike standard reports that merely list values, this document establishes the causality between the molecule's substructures and its predicted pharmacokinetic fate. It details the protocols for using industry-standard tools (SwissADME, pkCSM, ADMETlab 2.0) to generate a self-validating predictive model.

Physicochemical Profiling: The Foundation

Before assessing biological fate, we must define the physicochemical landscape. For this pyrimidine amine, the ionization state at physiological pH (7.4) is the critical determinant of behavior.

Predicted Properties & Structural Alertness
PropertyPredicted RangeStrategic Implication
Molecular Weight ~151.2 DaHigh Efficiency: Excellent "Ligand Efficiency" potential; leaves room for derivatization.
LogP (Lipophilicity) 0.4 – 0.9Hydrophilic: Likely high aqueous solubility but relies on transporters or paracellular routes if not passive.
LogD (pH 7.4) -1.5 – 0.0Ionization: The primary amine (pKa ~9-10) will be >90% protonated at physiological pH, drastically reducing passive membrane permeability compared to the neutral species.
TPSA ~51 ŲPermeability: Well below the 90 Ų threshold for BBB penetration.
Rotatable Bonds 3Rigidity: High conformational stability, favoring binding entropy.
The "Rule of 3" Compliance

Unlike the "Rule of 5" (Lipinski) which applies to drug-like molecules, this scaffold should be evaluated against the "Rule of 3" (Jahns/Fragment rules):

  • MW < 300? Yes.

  • LogP < 3? Yes.

  • H-Bond Donors < 3? Yes (1).

  • H-Bond Acceptors < 3?[1] Borderline (3 total: 2 pyrimidine N, 1 amine N).

In Silico Workflow Protocol

To ensure data integrity, we utilize a "Consensus Prediction" approach. We do not rely on a single algorithm.

Experimental Workflow Diagram

ADME_Workflow cluster_tools Consensus Modeling Engines Input Input: SMILES CCC(N)c1nc(C)ccn1 Prep Structure Prep (Canonicalization & Protonation) Input->Prep Swiss SwissADME (PhysChem & Bioavailability) Prep->Swiss pkCSM pkCSM (Graph-based Signatures) Prep->pkCSM ADMET ADMETlab 2.0 (MGA Framework) Prep->ADMET Analysis Data Synthesis (Outlier Rejection) Swiss->Analysis pkCSM->Analysis ADMET->Analysis Decision Go / No-Go Decision Analysis->Decision

Figure 1: Consensus ADME workflow ensuring robust prediction by cross-referencing three distinct algorithmic approaches (QSAR, Graph-based, and Deep Learning).

Step-by-Step Execution Protocol
Step 1: Structure Preparation
  • Action: Convert the chemical name to a canonical SMILES string.

  • SMILES: CCC(N)c1nc(C)ccn1

  • Rationale: Different tools handle tautomers differently. Canonicalization ensures the pyrimidine ring aromaticity is correctly interpreted.

Step 2: SwissADME Execution (Bioavailability)
  • Source: [2][3][4][5]

  • Protocol: Paste SMILES -> Run.

  • Key Output to Record:

    • Bioavailability Radar: Check for saturation (fraction Csp3).

    • BOILED-Egg Model: This is critical for this molecule. Does it fall in the "Yolk" (BBB permeant) or "White" (HIA only)? Given the amine, it may fall in the White unless actively transported.

Step 3: pkCSM Execution (Metabolism & Toxicity)
  • Source:

  • Protocol: Select "ADMET" -> Paste SMILES -> Run.

  • Key Output to Record:

    • CYP2D6 Substrate: Primary amines often interact with 2D6.

    • AMES Toxicity: Pyrimidines are generally safe, but verify.

Pharmacokinetic (ADME) Deep Dive

Absorption & Distribution (The BBB Challenge)

The central challenge for 1-(4-Methylpyrimidin-2-yl)propan-1-amine is the Blood-Brain Barrier.

  • Mechanism: Passive diffusion vs. Carrier-mediated transport.

  • Prediction:

    • Passive: Moderate. The cationic charge at pH 7.4 hinders passive diffusion.

    • Efflux: Check P-gp substrate status. Small amphiphilic cations are frequent P-gp substrates.

    • Volume of Distribution (Vd): Likely moderate to high. Basic amines bind to tissue phospholipids (lysosomal trapping), leading to a Vd > 0.6 L/kg.

Metabolic Fate (The Liability Map)

The molecule has three distinct "soft spots" for metabolic clearance.

Metabolism Parent Parent Molecule (Pyrimidine Amine) MAO Oxidative Deamination (via MAO-A/B) Parent->MAO Primary Amine N_Ox N-Oxidation (via FMO) Parent->N_Ox Pyrimidine N C_Ox Methyl Oxidation (via CYP450) Parent->C_Ox 4-Methyl Group Aldehyde Reactive Aldehyde (Toxicity Risk) MAO->Aldehyde N_Oxide N-Oxide Metabolite (Polar/Excreted) N_Ox->N_Oxide Carbox Carboxylic Acid (Inactive) C_Ox->Carbox

Figure 2: Predicted metabolic tree. The oxidative deamination pathway (left) is the highest risk, potentially generating a reactive aldehyde intermediate.

  • Pathway 1: Oxidative Deamination (MAO): The primary amine on an alkyl chain is a classic substrate for Monoamine Oxidases (MAO). This transforms the amine into an aldehyde, which can be toxic.

    • Mitigation: Methylation of the alpha-carbon (not present here) usually blocks this.

  • Pathway 2: Methyl Oxidation: The 4-methyl group on the pyrimidine ring is susceptible to CYP-mediated oxidation to an alcohol and subsequently a carboxylic acid.

  • Pathway 3: N-Acetylation: NAT1/NAT2 enzymes may acetylate the primary amine, rendering it pharmacologically inactive.

Toxicity & Safety Assessment

  • hERG Inhibition:

    • Risk:Moderate. Many basic amines block the hERG potassium channel (QT prolongation). However, the low MW (<200) usually reduces potency compared to larger lipophilic amines.

    • Protocol: Use ADMETlab 2.0 hERG model. If pIC50 > 5, flag for in vitro patch-clamp assay.

  • AMES Mutagenicity:

    • Risk:Low. Simple alkyl-pyrimidines are rarely mutagenic unless nitrosated.

Interpretation & Next Steps

Based on the in silico profile derived above, the following actions are recommended:

  • Consensus Check: If SwissADME predicts low GI absorption (due to polarity) but pkCSM predicts high Caco-2 permeability, prioritize the pkCSM result for this class of small molecules, as paracellular transport is often underestimated by lipophilicity-based models.

  • Synthesis Modification: If metabolic stability is predicted to be low (high clearance), consider adding a fluorine atom to the 4-methyl group or the propyl chain to block metabolic oxidation (Bioisosteric replacement).

  • Assay Prioritization:

    • Tier 1: PAMPA-BBB (Artificial membrane permeability).

    • Tier 2: Microsomal Stability (Mouse/Human) to check for the predicted MAO/CYP degradation.

References

  • SwissADME: Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][6][7] Sci. Rep.[4][5]7 , 42717 (2017).[2][4][7] Link

  • pkCSM: Pires, D.E.V., Blundell, T.L.[4][8][9] & Ascher, D.B.[4] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. J. Med.[9][10][11] Chem.58 , 4066–4072 (2015).[4][8][9][11][12] Link

  • ADMETlab 2.0: Xiong, G. et al. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[13][14] Nucleic Acids Res.[4][13]49 , W5–W14 (2021).[13][15] Link

  • Lipinski Rule of 5: Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[16] Adv.[17] Drug Deliv. Rev.23 , 3–25 (1997).[16]

  • Veber Rules: Veber, D. F. et al. Molecular Properties That Influence the Oral Bioavailability of Drug Candidates.[16][18] J. Med.[9][10][11] Chem.45 , 2615–2623 (2002).

Sources

Stability and degradation pathways of 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Disclaimer: As of February 2026, there is no publicly available literature specifically detailing the stability and degradation of 1-(4-Methylpyrimidin-2-yl)propan-1-amine. This guide is therefore presented from the perspective of a Senior Application Scientist, outlining a robust, first-principles approach to characterizing the stability of this novel chemical entity. The methodologies and potential degradation pathways described herein are based on established principles of physical organic chemistry and extensive experience with analogous molecular structures, particularly pyrimidine and primary amine moieties.

Introduction: A Proactive Approach to Stability Profiling

The molecule 1-(4-Methylpyrimidin-2-yl)propan-1-amine presents a unique combination of a nucleophilic primary amine and an electron-deficient pyrimidine ring, suggesting several potential avenues for chemical degradation. Understanding these liabilities is not merely an academic exercise; it is a critical component of the drug development process, directly impacting formulation strategies, storage conditions, and, ultimately, patient safety. This guide provides a comprehensive framework for elucidating the stability profile and degradation pathways of this compound, moving from foundational physicochemical characterization to the predictive power of forced degradation studies.

The core philosophy of this guide is proactive rather than reactive. By subjecting the molecule to a battery of stressed conditions—hydrolytic, oxidative, photolytic, and thermal—we can systematically uncover its intrinsic vulnerabilities. This allows for the development of a stability-indicating analytical method, a crucial tool for ensuring the purity and potency of the active pharmaceutical ingredient (API) throughout its lifecycle.

Foundational Physicochemical Characterization

Before initiating forced degradation studies, a baseline understanding of the molecule's physicochemical properties is essential. These properties govern its behavior in solution and can provide early clues to potential stability issues.

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale and Implication for Stability
pKa Potentiometric titration or Capillary ElectrophoresisThe primary amine and pyrimidine ring will have distinct pKa values. These will dictate the molecule's ionization state at different pH values, which is critical for predicting its susceptibility to pH-dependent hydrolysis.
Aqueous Solubility Shake-flask method (e.g., OECD 105)Solubility as a function of pH is crucial for designing hydrolytic degradation studies and for developing suitable formulations. Poor solubility can limit degradation in aqueous media.
Log P (Octanol/Water Partition Coefficient) HPLC method or Shake-flask methodLog P provides insight into the molecule's lipophilicity, which can influence its interaction with potential excipients and its susceptibility to oxidative degradation within lipid-based formulations.

The Strategy of Forced Degradation (Stress Testing)

Forced degradation is the cornerstone of stability testing. By intentionally exposing the API to conditions more severe than accelerated storage, we can rapidly identify likely degradation products and pathways. The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for these studies.

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation API API Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose API Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose API Oxidation Oxidation (3% H2O2, RT) API->Oxidation Expose API Photo Photolytic (ICH Q1B Light Box) API->Photo Expose API Thermal Thermal (80°C, Solid & Solution) API->Thermal Expose API Quench Quench Reaction (Neutralize/Dilute) Acid->Quench Sample at Timepoints Base->Quench Sample at Timepoints Oxidation->Quench Sample at Timepoints Photo->Quench Sample at Timepoints Thermal->Quench Sample at Timepoints HPLC HPLC-DAD/MS Analysis (Stability-Indicating Method) Quench->HPLC Characterize Characterize Degradants (LC-MS/MS, NMR) HPLC->Characterize Peak Purity & Mass ID Pathway Elucidate Degradation Pathway Characterize->Pathway

Caption: Workflow for forced degradation and analysis.

Hydrolytic Degradation

Given the presence of the pyrimidine ring, hydrolysis is a primary anticipated degradation pathway, particularly at pH extremes.

Protocol 1: Acid/Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of 1-(4-Methylpyrimidin-2-yl)propan-1-amine in a suitable co-solvent if necessary (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Neutral: Add an equal volume of water.

  • Incubation: Incubate all solutions at 60°C.

  • Timepoints: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Cool all samples to room temperature.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

  • Causality: The elevated temperature accelerates the reaction, while the pH extremes catalyze the hydrolysis of the pyrimidine ring, which can lead to ring-opening.

Oxidative Degradation

The primary amine is a potential site for oxidation.

Protocol 2: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL solution of the API.

  • Stress Condition: Add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Timepoints: Withdraw aliquots at intervals (e.g., 0, 2, 6, 24 hours), as oxidative degradation can be rapid.

  • Analysis: Analyze samples directly or after dilution.

  • Causality: Hydrogen peroxide mimics oxidative stress from residual peroxides in excipients. The primary amine can be oxidized to a nitroso or nitro compound, or potentially undergo more complex reactions.

Photolytic Degradation

The pyrimidine ring contains chromophores that can absorb UV light, potentially leading to photodegradation.

Protocol 3: Photolytic Degradation

  • Preparation: Prepare solutions of the API in a transparent solvent (e.g., water/acetonitrile) and prepare a solid sample spread thinly in a petri dish.

  • Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the solution and solid samples at the end of the exposure period.

  • Causality: UV absorption can promote the molecule to an excited state, leading to reactions such as ring cleavage, dimerization, or reaction with solvent molecules.

Elucidation of Degradation Pathways

The primary tool for identifying and characterizing degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (HRMS) for accurate mass measurements and tandem MS (MS/MS) for structural fragmentation.

Table 2: Hypothetical Degradation Products and Their Identification

Stress ConditionProposed DegradantPotential m/zMS/MS Fragmentation Clues
Acid/Base Hydrolysis 4-Methyl-2-pyrimidinone111.05Loss of the propan-1-amine side chain, yielding the stable pyrimidinone core.
Oxidation 1-(4-Methylpyrimidin-2-yl)propan-1-one165.09A neutral loss of NH3 would be a key indicator. The product would be a ketone.
Photolysis Dimerization Products>330Observation of ions with approximately double the mass of the parent compound.
Proposed Degradation Pathways

Based on the chemistry of analogous structures, two primary degradation pathways can be hypothesized for 1-(4-Methylpyrimidin-2-yl)propan-1-amine: hydrolytic ring-opening and oxidation of the primary amine.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base Catalyzed) cluster_oxidation Oxidative Pathway Parent 1-(4-Methylpyrimidin-2-yl)propan-1-amine (Parent Compound) Hydrolysis_Product 4-Methyl-2-pyrimidinone (Ring Hydrolysis Product) Parent->Hydrolysis_Product H2O, H+ or OH- Oxidation_Product1 1-(4-Methylpyrimidin-2-yl)propan-1-imine (Initial Oxidation) Parent->Oxidation_Product1 [O] Oxidation_Product2 1-(4-Methylpyrimidin-2-yl)propan-1-one (Ketone Product) Oxidation_Product1->Oxidation_Product2 Hydrolysis

Methodological & Application

The Strategic Application of 1-(4-Methylpyrimidin-2-yl)propan-1-amine in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence is a testament to its versatile synthetic accessibility and its ability to engage in crucial biological interactions.[3][4] Within this broad class of heterocycles, 2-aminopyrimidine derivatives have emerged as a particularly fruitful area of research, yielding a multitude of compounds with diverse pharmacological activities, including potent kinase inhibitors used in oncology.[5][6] This guide focuses on a specific, yet underexplored, building block: 1-(4-Methylpyrimidin-2-yl)propan-1-amine . We will provide a comprehensive overview of a proposed synthetic route to this valuable intermediate and delineate its application in the synthesis of potential bioactive molecules, supported by detailed, field-proven protocols.

Physicochemical Properties of the Core Scaffold

While extensive experimental data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine is not widely published, its structural analogue, 1-(Pyrimidin-2-yl)ethanamine, provides valuable insights into its likely chemical nature.

PropertyPredicted Value/InformationSource
Molecular Formula C8H13N3-
Molecular Weight 151.21 g/mol -
LogP (predicted) ~1.5 - 2.0-
Hydrogen Bond Donors 1 (primary amine)-
Hydrogen Bond Acceptors 3 (pyrimidine nitrogens and amine nitrogen)-
Reactivity The primary amine is a key functional handle for nucleophilic reactions. The pyrimidine ring can participate in various coupling reactions.[7]

Proposed Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine: A Two-Step Approach

Workflow for the Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine

G cluster_0 Step 1: Synthesis of 2-Acetyl-4-methylpyrimidine cluster_1 Step 2: Reductive Amination start_1 1,1,3,3-Tetraethoxypropane + Acetamidine hydrochloride reagents_1 Sodium ethoxide in Ethanol start_1->reagents_1 Condensation product_1 2-Acetyl-4-methylpyrimidine reagents_1->product_1 start_2 2-Acetyl-4-methylpyrimidine product_1->start_2 reagents_2 Ammonium acetate, Sodium cyanoborohydride (NaBH3CN), Methanol start_2->reagents_2 One-pot reaction product_2 1-(4-Methylpyrimidin-2-yl)propan-1-amine reagents_2->product_2

Caption: Proposed two-step synthesis of the target amine.

Experimental Protocols

PART 1: Synthesis of 2-Acetyl-4-methylpyrimidine (Precursor Ketone)

This protocol is adapted from established methods for pyrimidine synthesis from β-dicarbonyl compounds or their equivalents.[8]

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add acetamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes. Following this, add 1,1,3,3-tetraethoxypropane (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-acetyl-4-methylpyrimidine.

Rationale: This reaction proceeds via the well-established condensation of an amidine with a 1,3-dielectrophile to form the pyrimidine ring. 1,1,3,3-Tetraethoxypropane serves as a synthetic equivalent of malondialdehyde.

PART 2: Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine via Reductive Amination

This protocol employs a one-pot reductive amination, a widely used and efficient method for amine synthesis.[9][10][11]

Materials:

  • 2-Acetyl-4-methylpyrimidine

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-4-methylpyrimidine (1.0 equivalent) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation.

  • Reducing Agent: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Then, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH3CN is toxic and should be handled in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine. The product can be further purified by column chromatography or distillation under reduced pressure.

Rationale: The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia (from ammonium acetate), which is then selectively reduced by sodium cyanoborohydride. NaBH3CN is a mild reducing agent that is stable in methanol and preferentially reduces the protonated imine over the ketone.[12]

Application in the Synthesis of Bioactive N-Aryl-2-pyrimidinamines

The synthesized 1-(4-Methylpyrimidin-2-yl)propan-1-amine is an excellent starting material for creating a library of N-substituted 2-aminopyrimidine derivatives, a class of compounds known for their wide range of biological activities, particularly as kinase inhibitors.[1][11] The following is an exemplary protocol for the synthesis of a potential bioactive molecule via a Buchwald-Hartwig amination.

Exemplary Synthesis of N-(4-fluorophenyl)-1-(4-methylpyrimidin-2-yl)propan-1-amine

G start 1-(4-Methylpyrimidin-2-yl)propan-1-amine + 1-Bromo-4-fluorobenzene reagents Pd2(dba)3 (catalyst), Xantphos (ligand), NaOtBu (base), Toluene (solvent) start->reagents Buchwald-Hartwig Amination product N-(4-fluorophenyl)-1-(4-methylpyrimidin-2-yl)propan-1-amine reagents->product

Caption: Buchwald-Hartwig amination for N-arylation.

Protocol:

Materials:

  • 1-(4-Methylpyrimidin-2-yl)propan-1-amine

  • 1-Bromo-4-fluorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reagents: Evacuate and backfill the tube with argon three times. Then, add 1-bromo-4-fluorobenzene (1.0 equivalent), 1-(4-methylpyrimidin-2-yl)propan-1-amine (1.2 equivalents), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-pyrimidinamine.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13] The use of a bulky electron-rich phosphine ligand like Xantphos is crucial for achieving high efficiency in the coupling of aryl halides with amines.

Structure-Activity Relationship (SAR) Insights

Based on extensive literature on pyrimidine-based kinase inhibitors, the following SAR can be anticipated for derivatives of 1-(4-Methylpyrimidin-2-yl)propan-1-amine:

  • The N-Aryl Moiety: The nature and substitution pattern of the aryl group attached to the amine are critical for biological activity. Electron-withdrawing or -donating groups, as well as heterocyclic replacements, can significantly modulate potency and selectivity against different kinases.[14]

  • The Propan-1-amine Side Chain: The length and branching of the alkyl chain can influence binding affinity and pharmacokinetic properties. The chirality of the amine center may also play a significant role in target engagement.

  • The 4-Methyl Group on the Pyrimidine Ring: This group can provide beneficial steric interactions within the target's binding pocket and can also influence the overall lipophilicity and metabolic stability of the molecule.

Conclusion

While 1-(4-Methylpyrimidin-2-yl)propan-1-amine is not a widely commercialized building block, its synthesis is achievable through standard, reliable organic chemistry transformations. Its structural features make it a highly attractive starting point for the development of novel bioactive molecules, particularly in the realm of kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis of this amine and its subsequent elaboration into diverse chemical libraries for drug discovery programs.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). Molecules. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

  • ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2025). ResearchGate. [Link]

  • SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Document URL not available.
  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. (2012). PMC. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025). ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Document URL not available.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2021). PMC. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). PMC. [Link]

  • 1-(Pyrimidin-2-yl)ethanamine hydrochloride. PubChem. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Scheme 1. General synthesis of N 2-arylaminopyrimidines. Reagents and... ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PMC. [Link]

  • 2-ACETYL-4-METHYLPYRIDINE. (2024). ChemBK. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • 2-mercaptopyrimidine. Organic Syntheses. [Link]

  • Synthesis and in vitro biological activity of N--pyrimidinamine derivatives A series of novel N. ResearchGate. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2010). PMC. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2023). RSC Publishing. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).

Sources

Strategic Engineering of Pyrimidine Scaffolds for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine derivatives represent a "privileged scaffold" in agrochemistry due to their structural versatility and ability to interact with diverse biological targets.[1] While historically dominant as Acetolactate Synthase (ALS) inhibitors (herbicides) and Methionine biosynthesis inhibitors (fungicides), recent breakthroughs have unlocked novel Modes of Action (MoA), including Dihydroorotate Dehydrogenase (DHODH) inhibition.[2][3]

This guide provides a technical roadmap for the rational design, synthesis, and validation of pyrimidine-based pesticides. It moves beyond generic descriptions to offer field-proven protocols for the development of high-potency, resistance-breaking agrochemicals.

Part 1: Target-Based Rational Design & Mechanism of Action

The Renaissance of Pyrimidine MoAs

The efficacy of pyrimidines stems from their ability to mimic endogenous nucleotides and cofactors. Effective design requires targeting specific enzymatic pockets distinct from mammalian homologs.

  • Herbicides (Novel MoA): The recent discovery of Tetflupyrolimet has validated Dihydroorotate Dehydrogenase (DHODH) as a prime target.[2][3][4] Unlike ALS inhibitors, DHODH inhibitors disrupt de novo pyrimidine biosynthesis, starving the plant of UMP (Uridine Monophosphate).

  • Insecticides: Pyrimidines like Triflumezopyrim act as mesoionic antagonists of the Nicotinic Acetylcholine Receptor (nAChR), providing control against imidacloprid-resistant pests.

  • Fungicides: Anilinopyrimidines (e.g., Cyprodinil ) inhibit methionine biosynthesis and hydrolytic enzyme secretion.

Pathway Visualization: DHODH Inhibition

The following diagram illustrates the novel herbicidal mechanism where pyrimidine derivatives block the conversion of dihydroorotate to orotate, a critical step in nucleotide synthesis.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl DHO Dihydroorotate Carbamoyl->DHO  ATC/DHOase   DHODH DHODH Enzyme (Target Site) DHO->DHODH Orotate Orotate DHODH->Orotate  Oxidation   Inhibitor Pyrimidine Inhibitor (e.g., Tetflupyrolimet) Inhibitor->DHODH  Blocks Q-site   UMP UMP (RNA/DNA Synthesis) Orotate->UMP  UMPS  

Figure 1: Mechanism of Action for DHODH-inhibiting pyrimidine herbicides. The inhibitor binds to the quinone-binding site, halting de novo pyrimidine biosynthesis.

Part 2: Synthetic Architectures & Protocols[5]

Strategic Synthesis: The "Modular Assembly" Approach

To maximize Structure-Activity Relationship (SAR) exploration, we utilize a modular approach: constructing the pyrimidine core via the Pinner reaction followed by late-stage functionalization via Nucleophilic Aromatic Substitution (


).
Protocol A: Core Construction via Pinner Reaction

Objective: Synthesis of a 2-amino-4-hydroxy-6-substituted pyrimidine scaffold.

Reagents:

  • Guanidine Hydrochloride (10 mmol)

  • 
    -Ketoester (e.g., Ethyl acetoacetate) (10 mmol)
    
  • Sodium Ethoxide (NaOEt) (25 mmol)

  • Ethanol (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve Guanidine HCl in absolute ethanol (20 mL). Add NaOEt slowly at 0°C under

    
     atmosphere. Stir for 15 min to generate the free base.
    
  • Cyclization: Dropwise add the

    
    -ketoester. The solution will turn turbid as NaCl precipitates.
    
  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Neutralization: Dissolve residue in minimal water and acidify to pH 5–6 using glacial acetic acid. The pyrimidine product will precipitate.

  • Purification: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/DMF.

Critical Checkpoint: Ensure anhydrous conditions during the initial base addition to prevent ester hydrolysis before cyclization.

Protocol B: Late-Stage Functionalization (

)

Objective: Introduction of pharmacophores (e.g., trifluoromethyl-phenyl amines) at the 4-position.

Reagents:

  • 4-Chloropyrimidine derivative (Intermediate)[5]

  • Substituted Aniline or Phenol (Nucleophile)

  • 
     or 
    
    
    
    (Base)
  • Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: Dissolve 4-chloropyrimidine (1.0 eq) and the nucleophile (1.1 eq) in MeCN.

  • Base Addition: Add

    
     (2.0 eq).
    
  • Reaction: Reflux at 80°C for 4–12 hours. For unreactive nucleophiles, use DMF at 100°C.

  • Workup: Pour into crushed ice. Filter the precipitate or extract with Ethyl Acetate.[6]

  • Validation: Confirm substitution by the disappearance of the C-Cl stretch (~750

    
    ) in IR and shift of pyrimidine protons in 
    
    
    
    -NMR.

Part 3: Bio-Evaluation Pipelines

Herbicidal Screening: The Nutrient Reversal Validation

To distinguish general cytotoxicity from specific DHODH inhibition, a "Nutrient Reversal" assay is mandatory.

Protocol C: Arabidopsis Root Inhibition & Rescue Assay

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • MS Media (Murashige & Skoog) agar plates.

  • Test Compound (dissolved in DMSO).[7]

  • Rescue Reagents: Uracil (1 mM) or Orotate (1 mM).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 20% Bleach, 10 min).

  • Treatment Plates: Prepare MS agar containing the test compound at discriminatory concentrations (e.g., 0.1, 1.0, 10

    
    ).
    
  • Rescue Plates: Prepare duplicate plates containing Test Compound + Uracil (1 mM).

  • Growth: Plate seeds and stratify at 4°C for 2 days, then move to growth chamber (22°C, 16h light).

  • Data Collection (7 Days After Treatment):

    • Measure primary root length.[2]

    • Interpretation: If growth is inhibited in Treatment Plates but restored in Rescue Plates, the MoA is confirmed as Pyrimidine Biosynthesis Inhibition.

Insecticidal Bioassay: Leaf-Disc Method

Target: Spodoptera frugiperda (Fall Armyworm) or Nilaparvata lugens (Brown Planthopper).

Protocol D: Leaf-Disc Immersion

  • Preparation: Punch 5 cm leaf discs from fresh cabbage (for Spodoptera) or rice stems (for Planthoppers).

  • Treatment: Dip leaf discs into test solution (Test compound + 0.1% Triton X-100) for 10 seconds. Air dry for 1 hour.

  • Infestation: Place discs in petri dishes lined with moist filter paper. Introduce 10 3rd-instar larvae per dish.

  • Incubation: Store at 25±1°C, 60–70% RH.

  • Assessment: Record mortality at 24h, 48h, and 72h.

    • Moribund insects (unable to right themselves) are counted as dead.

Comparative Activity Data

The following table summarizes expected


 ranges for high-potential pyrimidine derivatives compared to commercial standards.
Compound ClassTarget Pest/WeedTarget SiteCommercial Standard (

)
Target Potency for New Lead
Trifluoromethyl-pyrimidines Spodoptera frugiperdaUnknown/METIChlorantraniliprole (0.02 mg/L)< 5.0 mg/L
Mesoionic Pyrimidines Nilaparvata lugensnAChRTriflumezopyrim (0.5 mg/L)< 1.0 mg/L
Pyrrolidinone-anilides Amaranthus retroflexusDHODHBispyribac-sodium (ALS)< 10 g ai/ha

Part 4: Visualization of Development Pipeline

The following diagram outlines the logical flow from molecular design to field candidate selection.

Development_Pipeline Design Rational Design (Scaffold Hopping / Bio-isosterism) Synthesis Modular Synthesis (Pinner + SNAr) Design->Synthesis Screening Primary Bioassay (100 mg/L) Synthesis->Screening Hit_ID Hit Identification (>80% Mortality) Screening->Hit_ID Hit_ID->Design  No   Optimization Lead Optimization (SAR / Lipophilicity Tuning) Hit_ID->Optimization  Yes   MoA_Validation MoA Validation (Nutrient Rescue / Enzyme Assay) Optimization->MoA_Validation Field_Cand Field Candidate MoA_Validation->Field_Cand

Figure 2: Integrated workflow for pyrimidine pesticide development, emphasizing the feedback loop between screening and optimization.

Part 5: References

  • Review of Pyrimidine Derivatives in Pesticides (2025): "Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry. [Link]

  • Novel Herbicide MoA (Tetflupyrolimet): "A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis."[3] PNAS. [Link]

  • Insecticidal Pyrimidines: "Benzpyrimoxan: Design, synthesis, and biological activity of a novel insecticide."[8] Journal of Pesticide Science. [Link]

  • Synthesis Protocols: "Proficient synthesis of bioactive annulated pyrimidine derivatives: A review." Synthetic Communications. [Link][9]

  • Green Chemistry in Synthesis: "Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives." Kuey. [Link]

Sources

Troubleshooting & Optimization

Side reaction products in the synthesis of 2-aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Medicinal Chemists & Process Development Scientists

Welcome to the 2-Aminopyrimidine Synthesis Support Hub

Module 1: Cyclocondensation (De Novo Synthesis)

Context: The most common route involves condensing guanidine (or salts) with 1,3-electrophiles (1,3-diketones, enaminones, or


-keto esters).
Primary Failure Mode:  Regioisomerism and "Stalled" Intermediates.
Ticket #101: "I'm getting a mixture of isomers with my unsymmetrical 1,3-diketone."

The Mechanism: When condensing guanidine with an unsymmetrical 1,3-diketone (


), the reaction is governed by the initial nucleophilic attack. Guanidine is a hard nucleophile. It will attack the most electrophilic  carbonyl first.
  • Reaction A: Attack at

    
    -
    
    
    
    
    
    Leads to 4-
    
    
    -6-
    
    
    pyrimidine.
  • Reaction B: Attack at

    
    -
    
    
    
    
    
    Leads to 4-
    
    
    -6-
    
    
    pyrimidine.

Diagnostic Protocol:

  • Check Sterics vs. Electronics: Does your substrate have a

    
     group? Guanidine attacks the carbonyl adjacent to 
    
    
    
    exclusively (electronic control) unless sterically blocked.
  • Solvent pH: In highly acidic media, the carbonyl oxygen is protonated, changing the hardness/softness of the electrophile.

Resolution Strategy:

  • Switch to Enaminones: Do not use 1,3-diketones. Convert the ketone to an enaminone (using DMF-DMA).

    • Why? Enaminones desymmetrize the electrophile. The carbon attached to the dimethylamino group is electron-rich (less electrophilic), forcing guanidine to attack the carbonyl carbon exclusively.

    • Result: >95:5 Regioselectivity.

Ticket #102: "My mass spec shows M+18 peaks, and the NMR is messy."

The Issue: Incomplete Cyclization (The "Linear Trap"). You have likely formed the 3,4-dihydropyrimidin-4-ol intermediate or a linear enaminone adduct that failed to eliminate water.

Troubleshooting Steps:

  • Water Removal: This is a condensation reaction. Are you sequestering water?

    • Fix: Add molecular sieves or use a Dean-Stark trap if refluxing in toluene/ethanol.

  • Base Strength: Carbonate bases (

    
    ) might be too weak to drive the final aromatization step.
    
    • Fix: Switch to NaOEt/EtOH or NaH/THF to force the elimination of water.

Visualizing the Pathway (Cyclocondensation)

GuanidinePath Start Guanidine + Unsymmetrical 1,3-Electrophile Inter_A Intermediate A (Linear Adduct) Start->Inter_A Attack at More Electrophilic C Inter_B Intermediate B (Linear Adduct) Start->Inter_B Attack at Less Electrophilic C Product_Major Target 2-Aminopyrimidine (Thermodynamic) Inter_A->Product_Major - H2O (Cyclization) Stalled Stalled Intermediate (M+18 peak) Inter_A->Stalled Insufficient Heat/Base (Incomplete Dehydration) Product_Minor Regioisomer Impurity (Kinetic) Inter_B->Product_Minor - H2O

Figure 1: Mechanistic bifurcation in cyclocondensation. Note that "Stalled Intermediates" often mimic the product mass +18 Da (water).

Module 2: Functionalization ( & Buchwald)

Context: Modifying existing halogenated pyrimidines. Primary Failure Mode: Hydrolysis (


) and Dehalogenation (Pd-catalyzed).
Ticket #201: "I see a +16 mass shift (or -18 from Cl) during

."

The Impurity: 2-Hydroxypyrimidine (Pyrimidinone tautomer). In


 reactions (e.g., 2-chloropyrimidine + amine), the chloride is highly susceptible to attack by hydroxide ions, which are much smaller and harder nucleophiles than your amine.

Root Causes & Fixes:

Cause Mechanism Solution

| Hygroscopic Base | KOH, NaOH, or wet


 introduce 

ions. | Use DIPEA (Hunig's Base) or anhydrous

. | | Wet Solvent | DMSO/DMF are hygroscopic; water acts as a nucleophile at high temps. | Use anhydrous solvents or add 4Å Molecular Sieves . | | Alcohol Solvents | Alkoxide competition (formation of 2-alkoxypyrimidine). | Avoid MeOH/EtOH if the amine is weak. Use n-BuOH (sterically bulky) or Dioxane. |
Ticket #202: "Buchwald coupling failed. I recovered starting material and dehalogenated product."

The Mechanism: 2-Aminopyrimidines are notorious "catalyst poisons." The pyrimidine nitrogens (N1/N3) can chelate Palladium, displacing the phosphine ligand and shutting down the catalytic cycle.

  • Side Product: Hydrodehalogenation (Ar-Cl

    
     Ar-H). This occurs via 
    
    
    
    -hydride elimination from the amine or solvent if the reductive elimination step is slow.

Protocol for "Difficult" Pyrimidines:

  • Ligand Choice: You must use bulky, electron-rich ligands that prevent N-chelation.

    • Recommendation:BrettPhos or tBuXPhos (Gen 3/4 precatalysts). Avoid

      
       or dppf.
      
  • Base Selection: Strong bases (

    
    ) promote dehalogenation.
    
    • Recommendation: Switch to

      
        or 
      
      
      
      .
  • Temperature: High temperature promotes dehalogenation.

    • Recommendation: Run at 60–80°C with a more active catalyst (e.g., Pd-PEPPSI-IPr) rather than 110°C with a weak one.

Visualizing the Troubleshooting Logic ( )

SNAr_Troubleshoot Start Reaction: 2-Cl-Pyrimidine + Amine Check_Product Analyze Crude (LCMS) Start->Check_Product Issue_OH Impurity: 2-OH Pyrimidine (Hydrolysis) Check_Product->Issue_OH Mass = M-Cl+OH Issue_OR Impurity: 2-O-Alkyl (Solvent Attack) Check_Product->Issue_OR Mass = M-Cl+OR Issue_SM No Reaction / SM Recovered Check_Product->Issue_SM Only SM Sol_OH Fix: Dry Solvent + Non-hygroscopic Base (DIPEA) Issue_OH->Sol_OH Sol_OR Fix: Switch Solvent (EtOH -> Dioxane/THF) Issue_OR->Sol_OR Sol_SM Fix: Acid Catalysis (TFA) or Switch to Pd-Cat Issue_SM->Sol_SM

Figure 2: Decision tree for identifying and resolving nucleophilic substitution failures.

Module 3: FAQ (Quick Solutions)

Q: Why is my 2-aminopyrimidine product pink/red? A: This is often due to trace oxidation of the amine or phenol contaminants. It is rarely structural.

  • Fix: Wash the organic layer with 10% sodium bisulfite or filter through a pad of silica/charcoal.

Q: Can I alkylate the exocyclic amine (2-


) selectively without touching the ring nitrogens? 
A:  Very difficult directly. The ring nitrogens (N1/N3) are often more nucleophilic than the exocyclic amine due to resonance delocalization of the 2-

lone pair into the ring.
  • Fix: Protect the 2-

    
     as an amide or carbamate first, or use reductive amination  (Aldehyde + 
    
    
    
    ) which favors the exocyclic amine due to intermediate imine formation.

Q: My


 reaction works on 4-chloropyrimidine but fails on 2-chloropyrimidine. Why? 
A:  The C4 position is significantly more electrophilic than C2.
  • Theory: The intermediate Meisenheimer complex at C4 is stabilized by two nitrogens (para and ortho), whereas C2 attack is less stabilized.

  • Fix: You must heat 2-chloropyrimidine reactions 20–40°C higher than 4-chloropyrimidine reactions.

References
  • Regioselectivity in Cyclocondensation

    • F. Fischer et al., "Regioselective Synthesis of 2-Aminopyrimidines from Guanidines and Enaminones," Molecules, 2022, 27(3), 890.
  • Buchwald-Hartwig Troubleshooting

    • D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chem. Sci., 2011, 2, 27-50.
  • 
     Reactivity Profiles: 
    
    • T. J. J. Müller, "Synthesis of Pyrimidines: A Review," Science of Synthesis, 2021.
  • Side Reactions in Pyrimidine Synthesis

    • Rao, R. N., & Chanda, K. "2-Aminopyridine – an unsung hero in drug discovery," Chem. Commun., 2022, 58, 343-382.[1] (Discusses analogous side reaction profiles).

Sources

Technical Support Center: Scalable Synthesis of 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Development & Scale-Up) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Scaling the production of 1-(4-Methylpyrimidin-2-yl)propan-1-amine presents a distinct set of chemoselective challenges compared to standard benzylic amines. The electron-deficient nature of the pyrimidine ring introduces risks of nucleophilic attack on the ring itself during alkylation, while the basicity of the final amine complicates isolation.

This guide addresses the three critical phases of production:

  • Nucleophilic Addition (The Grignard Step): Controlling regioselectivity.

  • Reductive Amination: Managing chemoselectivity (Amine vs. Alcohol).

  • Isolation & Resolution: Handling the chiral amine and salt formation.

Module 1: The Ketone Intermediate (Grignard Chemistry)

Context: The synthesis typically begins with the addition of Ethylmagnesium Bromide (EtMgBr) to 4-methylpyrimidine-2-carbonitrile to form the intermediate ketone, 1-(4-methylpyrimidin-2-yl)propan-1-one.

Workflow Visualization

Grignard_Pathway Start 4-Methylpyrimidine-2-carbonitrile Imine Imine Mg-Salt (Stable Intermediate) Start->Imine Addition (-20°C) Side_Ring Side Product: C6-Substituted Dihydropyrimidine Start->Side_Ring Ring Attack (>0°C or Excess Reagent) Reagent EtMgBr (Grignard) Reagent->Imine Quench Acidic Hydrolysis (HCl/H2O) Imine->Quench Warming Product Target Ketone 1-(4-methylpyrimidin-2-yl)propan-1-one Quench->Product Major Path

Caption: Pathway selectivity relies on temperature control to favor nitrile addition over ring addition.

Troubleshooting & FAQs

Q1: I am observing a "M+2" mass byproduct and low ketone yield. What is happening? Diagnosis: You are likely experiencing regioselective failure . Explanation: The pyrimidine ring is electron-deficient. Grignard reagents are powerful nucleophiles that can attack the C6 position of the ring (conjugate addition) rather than the nitrile carbon, leading to a 1,2-dihydropyrimidine byproduct (often unstable or re-aromatized). Corrective Action:

  • Lower Temperature: Conduct the addition at -20°C to -40°C . Ring addition has a higher activation energy than nitrile addition.

  • Inverse Addition: Do not add the nitrile to the Grignard. Add the Grignard reagent dropwise to the nitrile solution. This keeps the nitrile in excess relative to the Grignard at the point of mixing, minimizing the chance of double-addition or ring attack.

Q2: The reaction mixture solidifies (clumps) during the Grignard addition. Diagnosis: Solubility limit of the magnesium-imine complex. Explanation: The intermediate imine-magnesium salt is often less soluble than the starting material. Corrective Action:

  • Solvent Switch: Switch from pure Diethyl Ether (Et2O) to THF (Tetrahydrofuran) or a THF/Toluene mixture. THF has better coordinating ability for magnesium salts.

  • Dilution: Ensure the reaction concentration does not exceed 0.5 M .

Module 2: Reductive Amination (The Critical Conversion)

Context: Converting the ketone to the amine using Ammonia (NH3) and Hydrogen (H2) or a hydride source.[1] This step creates the chiral center.

Decision Matrix: Catalyst & Reagent Selection
ParameterMethod A: Catalytic Hydrogenation (Scale-Up)Method B: Hydride Reduction (Lab/Pilot)
Reagents H2 (10-50 bar), NH3 (MeOH), Raney Ni or Pd/CNH4OAc, NaBH3CN or NaBH(OAc)3
Pros Low waste, scalable, cost-effective.Mild conditions, high functional group tolerance.
Cons Requires high-pressure vessels; safety (H2).Boron waste disposal; Cyanide risks (if using NaBH3CN).
Key Risk Alcohol formation (Ketone reduction).Incomplete conversion .
Troubleshooting & FAQs

Q3: My HPLC shows 15-20% of the corresponding alcohol impurity. Diagnosis: Competitive ketone reduction. Explanation: The ketone is being reduced to an alcohol by H2/Catalyst before it can condense with ammonia to form the imine. Corrective Action:

  • Pre-formation of Imine: Stir the ketone with the ammonia source (and a drying agent like MgSO4 or molecular sieves) for 2-4 hours before adding the reducing agent/hydrogen.

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 eq). This effectively scavenges water and activates the ketone, driving the equilibrium toward the imine [1].

    • Note: On large scale, Ti(OiPr)4 creates a gel upon workup. Use a citrate wash to solubilize titanium salts.

Q4: The reaction stalls at 80% conversion. Diagnosis: Catalyst poisoning or inhibitory product binding. Explanation: Primary amines can bind strongly to metal surfaces (Pd/Ni), inhibiting the catalyst. Corrective Action:

  • Increase Ammonia Pressure: Ensure a large excess of NH3 (5-10 equivalents).

  • Acidic Additive: Running the hydrogenation in acetic acid (or adding 1 eq. of HCl) protonates the product amine as it forms, preventing it from coordinating to the catalyst surface.

Module 3: Isolation & Salt Formation

Context: The free base amine is likely an oil and prone to oxidation. Isolation as a solid salt is standard for stability and purity.

Process Logic: Salt Selection

Salt_Selection Start Crude Amine (Free Base) Check_Chiral Is Enantiopurity Required? Start->Check_Chiral Racemic No (Racemate OK) Check_Chiral->Racemic No Chiral Yes (Single Enantiomer) Check_Chiral->Chiral Yes HCl_Salt Form HCl Salt (Solvent: EtOH/Et2O) Racemic->HCl_Salt Resolution Classical Resolution (Tartaric or Mandelic Acid) Chiral->Resolution Resolution->HCl_Salt After Free-basing

Caption: Decision tree for final form selection based on stereochemical requirements.

Troubleshooting & FAQs

Q5: The product "oils out" instead of crystallizing during salt formation. Diagnosis: Presence of impurities or incorrect solvent polarity. Corrective Action:

  • Solvent Polarity: If using HCl in ether/dioxane, the salt precipitates too fast, trapping impurities (oil). Switch to Isopropanol (IPA) . Dissolve the amine in warm IPA, add HCl, and cool slowly.

  • Anti-solvent: Add the anti-solvent (e.g., Heptane or MTBE) after the salt has begun to nucleate, not before.

Q6: How do I remove the "dimer" impurity (Secondary Amine)? Diagnosis: Reductive amination byproduct where the product amine reacts with another ketone molecule. Explanation: This happens if the primary amine concentration builds up while ketone is still present. Corrective Action:

  • High Dilution: Not feasible for scale-up.

  • Excess Ammonia: This is the most robust lever. Increase NH3:Ketone ratio to >10:1.

  • Purification: The secondary amine is significantly more lipophilic. It can often be removed by washing the acidic aqueous phase with DCM (the dimer stays in DCM, the primary amine salt stays in water) before basifying for extraction.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Tinson, R. A. J., et al. "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines."[2] ACS Omega, vol. 3, no. 8, 2018, pp. 9172–9181. [2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

  • Master Organic Chemistry. "Reductive Amination." MasterOrganicChemistry.com.

Sources

Validation & Comparative

Head-to-head comparison of 1-(4-Methylpyrimidin-2-yl)propan-1-amine with other pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is central to a vast array of biologically active compounds, including fundamental components of DNA and RNA.[1] The strategic modification of the pyrimidine core has led to the development of numerous therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[2] This guide provides a comparative analysis of various pyrimidine derivatives, with a focus on elucidating the structure-activity relationships (SAR) that govern their biological functions. While we will use 1-(4-Methylpyrimidin-2-yl)propan-1-amine as a reference point for discussion, the core of this guide will be a data-driven comparison of well-characterized pyrimidine analogues to inform future drug discovery efforts.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows for high-affinity interactions with a multitude of biological targets.[3] The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring, a concept central to SAR studies.[1] These modifications can modulate a compound's target affinity, selectivity, and pharmacokinetic properties.

Comparative Analysis of Bioactive Pyrimidine Derivatives

Due to the limited publicly available experimental data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine, this guide will focus on a comparative analysis of structurally related pyrimidine derivatives for which robust data has been published. By examining these analogues, we can infer the potential biological activities and key structural determinants for the activity of compounds like 1-(4-Methylpyrimidin-2-yl)propan-1-amine.

We will explore three key areas of therapeutic potential for pyrimidine derivatives: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]

The anticancer potency of pyrimidine derivatives is intricately linked to the substituents on the pyrimidine core. For instance, the presence of an amino group at the C2 position is a common feature in many kinase inhibitors, facilitating crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase. The nature of the substituent at the C4 and C5 positions can significantly impact selectivity and potency.

To illustrate these principles, the following table presents the in vitro cytotoxic activity (IC50 values) of a selection of 2-aminopyrimidine derivatives against various human cancer cell lines.

Compound IDR1 (at C4)R2 (at C5)Cancer Cell LineIC50 (µM)Reference
Dasatinib 2-chloro-6-methylphenylaminoHK562 (CML)<0.001
Compound 1 4-(4-isopropylpiperazin-1-yl)anilineHMCF-7 (Breast)2.95[1]
Compound 2 2,4-dichloro-5-methoxyphenylaminoHA549 (Lung)0.05[1]
Compound 3 3-ethynyl-phenylaminoHHCT116 (Colon)0.048[1]

This table is a representation of data available in the cited literature and is intended for comparative purposes.

The data clearly demonstrates that modifications to the substituents on the pyrimidine ring lead to significant variations in anticancer activity. Dasatinib, a potent dual Src/Abl kinase inhibitor, showcases the effectiveness of a substituted anilino group at the C4 position.

The following diagram illustrates the general mechanism of action for many pyrimidine-based kinase inhibitors.

kinase_inhibition cluster_kinase Kinase ATP-Binding Pocket cluster_cell Cancer Cell ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Proliferation Uncontrolled Proliferation Substrate->Proliferation Activates signaling Kinase->Substrate Phosphorylation Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Pyrimidine Pyrimidine Inhibitor Pyrimidine->Kinase Binds to ATP pocket Pyrimidine->Proliferation Inhibits Pyrimidine->Apoptosis Induces

Caption: General mechanism of pyrimidine-based kinase inhibitors.

Antimicrobial Activity: Combating Infectious Diseases

2-Aminopyrimidine derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[3] They represent a versatile scaffold for the development of novel agents to combat antimicrobial resistance.

The structural modifications on the 2-aminopyrimidine core are critical for their antimicrobial potency. The following table summarizes the in vitro activity of several 2-aminopyrimidine derivatives against various microbial strains.

Compound IDR-Group at C4/C6OrganismMIC (µg/mL)Reference
Compound A 4-chlorophenylS. aureus12.5[3]
Compound B 4-methoxyphenylE. coli25[3]
Compound C 3,4-dichlorophenylC. albicans6.25[3]

This table is a representation of data available in the cited literature and is intended for comparative purposes.

These findings highlight that the nature of the aryl substituent significantly influences the antimicrobial spectrum and potency.

The following diagram outlines a typical workflow for screening the antimicrobial activity of pyrimidine derivatives.

antimicrobial_workflow start Synthesized Pyrimidine Derivatives prepare Prepare stock solutions in DMSO start->prepare microdilution Serial dilution in 96-well plates prepare->microdilution inoculate Inoculate with microbial suspension microdilution->inoculate incubate Incubate at optimal temperature inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end Identify lead compounds read_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4]

The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine derivatives have shown promising selectivity for COX-2 over COX-1.

Compound IDR-GroupCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard)150.04375[4]
Compound X Substituted Phenyl>1000.15>667[4]
Compound Y Fused Ring System5.20.0865[4]

This table is a representation of data available in the cited literature and is intended for comparative purposes.

The data indicates that specific structural features on the pyrimidine scaffold can lead to highly selective COX-2 inhibition, a desirable characteristic for anti-inflammatory drug candidates.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The formazan is then solubilized, and the concentration is determined by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Assay

In vitro kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinases.

Principle: A purified kinase enzyme, a specific substrate, and ATP are incubated with the test compound. The extent of substrate phosphorylation is then measured, typically using radiometric or fluorescence-based methods.

Protocol (Radiometric):

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the specific peptide substrate, and the pyrimidine derivative at various concentrations in a kinase assay buffer.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

The pyrimidine scaffold remains a highly privileged and versatile core in modern drug discovery. The structure-activity relationships discussed in this guide, supported by comparative experimental data, underscore the critical role of substituent modifications in tuning the biological activity and selectivity of pyrimidine derivatives. While direct experimental data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine is not extensively available, the analysis of its structural analogues suggests potential for biological activity, likely as a kinase inhibitor or antimicrobial agent, warranting further investigation.

Future research in this area should focus on the synthesis and comprehensive biological evaluation of novel pyrimidine derivatives, with an emphasis on multiparameter optimization to achieve a balance of potency, selectivity, and favorable pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidine-based therapeutics.

References

  • MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Reaction Biology. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Reaction Biology. [Link]

  • RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Google Cloud.
  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

  • PMC. (2020). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link]

  • Vertex AI Search. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Google Cloud.

Sources

A Guide to Ensuring Inter-Laboratory Reproducibility of Biological Data for Novel Small Molecules: A Case Study with 1-(4-Methylpyrimidin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed firsthand the "reproducibility crisis" that plagues preclinical research.[1] Many promising findings, particularly in cancer biology, fail to be replicated, wasting significant resources and eroding confidence in published literature.[2] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for generating robust, reproducible biological data for novel chemical entities. We will use the compound 1-(4-Methylpyrimidin-2-yl)propan-1-amine , a pyrimidine derivative, as a practical case study to illustrate these principles. While no extensive biological data for this specific molecule is publicly available, its structure is representative of scaffolds found in many biologically active agents, making it an ideal model for this discussion.[3][4]

The core tenet of this guide is that reproducibility is not an accident; it is the result of meticulous planning, rigorous execution, and transparent reporting.[5][6] We will dissect the critical factors that influence data variability, from the integrity of the small molecule itself to the nuances of biological assays and data analysis.

Pillar 1: Compound Integrity - The Non-Negotiable Starting Point

The most fundamental source of irreproducibility in small molecule research is the molecule itself.[7] Before a single assay is run, the identity, purity, and stability of the compound must be unequivocally verified. Assuming a vendor's certificate of analysis is sufficient without in-house verification is a common and critical error.

Key Verification Steps:
  • Structural Confirmation: The chemical structure must be confirmed. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[7] For chiral molecules, verifying the stereochemistry is paramount, as different stereoisomers can have dramatically different biological activities.

  • Purity Assessment: The purity of the compound should be assessed using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7] An impurity with potent biological activity can easily confound results.

  • Solubility and Stability: The choice of solvent can impact cellular toxicity and assay performance.[7] A compound's solubility and stability in that solvent and in the final assay buffer must be determined. A compound that precipitates out of solution during an experiment will not yield reliable data.[7]

Table 1: Hypothetical Initial Quality Control Data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine (Lot #18A52)

ParameterMethodSpecificationResultPass/Fail
Identity ¹H NMR, ¹³C NMRConforms to structureConformsPass
LC-MS[M+H]⁺ = 166.12166.13Pass
Purity HPLC (254 nm)≥98.0%99.2%Pass
Solubility DMSO≥10 mM50 mMPass
PBS (pH 7.4)≥100 µM250 µMPass
Stability DMSO (4°C, 1 month)≥98.0% purity99.1%Pass

Pillar 2: The Biological System - Taming Inherent Variability

Biological systems are intrinsically variable.[1][8] Minor, often unreported, differences in experimental conditions can lead to major discrepancies in results between laboratories.[9] Establishing and adhering to standardized protocols is crucial to minimizing this variance.[10]

Critical Factors in Biological Assays:
  • Cell Line Authentication: Use of misidentified or cross-contaminated cell lines is a primary driver of irreproducibility.[11][12] All cell lines must be authenticated at the start of a project and regularly thereafter using methods like Short Tandem Repeat (STR) profiling.

  • Cell Culture Conditions: Factors such as cell passage number, confluency, media composition (including serum lot), and incubation conditions (CO₂, temperature, humidity) must be strictly controlled and reported.[9][13]

  • Reagent Quality: Beyond the small molecule, the quality and lot consistency of all other reagents, especially critical components like antibodies, must be validated and tracked.[14]

Below is a workflow illustrating the key stages where variability can be introduced and controlled in a typical cell-based assay.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Compound Compound QC (Purity, Identity) Cells Cell Line Auth. (STR, Mycoplasma) Plating Cell Plating (Density, Uniformity) Compound->Plating Media Reagent QC (Serum Lot, etc.) Cells->Plating Media->Plating Treatment Compound Treatment (Conc., Duration) Plating->Treatment Assay Assay Readout (Incubation, Instrument) Treatment->Assay RawData Raw Data Processing Assay->RawData CurveFit Dose-Response Fitting (Model, Constraints) RawData->CurveFit Report Transparent Reporting (Methods, Controls, Data) CurveFit->Report

Caption: Workflow for a reproducible cell-based assay.

Pillar 3: Experimental Design & Execution - A Protocol for Reproducibility

To assess the reproducibility of data for 1-(4-Methylpyrimidin-2-yl)propan-1-amine, we can design a hypothetical inter-laboratory study. Three independent labs will determine the compound's effect on the viability of the A549 human lung carcinoma cell line.

Standardized Protocol: Cell Viability (CTG Assay)

This protocol must be followed precisely by all participating labs.

  • Cell Culture:

    • Thaw a new, authenticated vial of A549 cells (ATCC, Cat# CCL-185).

    • Culture in F-12K Medium (ATCC, Cat# 30-2004) with 10% Fetal Bovine Serum (Gibco, Lot# X) and 1% Penicillin-Streptomycin.

    • Maintain cells in a 37°C, 5% CO₂ incubator.

    • Use cells only between passages 5 and 15. Do not allow cells to exceed 80% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(4-Methylpyrimidin-2-yl)propan-1-amine (Lot #18A52) in 100% DMSO.

    • Create a serial 2-fold dilution series in a 96-well plate, starting from 200 µM down to 0.1 µM, in complete culture medium. The final DMSO concentration in all wells must be 0.5%.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of medium.

    • Incubate for 24 hours.

    • Remove medium and add 100 µL of the compound dilutions. Include vehicle control (0.5% DMSO) and no-cell (media only) control wells.

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., SpectraMax i3).

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data by setting the average vehicle control signal to 100% viability and the average signal from a positive control (e.g., 10 µM Staurosporine) to 0% viability.

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Pillar 4: Data Analysis & Interpretation - The Final Hurdle

Even with identical protocols, differences in data analysis can create discrepancies.[1] It is essential to pre-specify the analysis plan, including normalization methods, curve-fitting algorithms, and statistical tests.[6]

The diagram below illustrates the common sources of variability that can compromise inter-laboratory reproducibility.

G Result Final Result (e.g., IC50 Value) Compound Compound Integrity Purity Purity / Impurities Compound->Purity Solubility Solubility / Stability Compound->Solubility Biology Biological System CellLine Cell Line ID Biology->CellLine Passage Passage Number Biology->Passage Media Media / Serum Lot Biology->Media Protocol Protocol Execution Pipetting Pipetting Error Protocol->Pipetting Timing Incubation Times Protocol->Timing Analysis Data Analysis Normalization Normalization Method Analysis->Normalization CurveFit Curve Fitting Model Analysis->CurveFit Purity->Result Solubility->Result CellLine->Result Passage->Result Media->Result Pipetting->Result Timing->Result Normalization->Result CurveFit->Result

Caption: Key sources of variability affecting data reproducibility.

Comparing Hypothetical Inter-Laboratory Results

After executing the standardized protocol, the data should be collated and analyzed for consistency. The Coefficient of Variation (CV), which is the ratio of the standard deviation to the mean, is a useful metric for assessing variability.[15]

Table 2: Hypothetical Inter-Laboratory Comparison of IC₅₀ Values for 1-(4-Methylpyrimidin-2-yl)propan-1-amine in A549 Cells

LaboratoryN (Replicates)IC₅₀ (µM)95% Confidence Interval (µM)R² of Curve Fit
Lab A 34.2[3.8, 4.7]0.992
Lab B 35.1[4.5, 5.8]0.989
Lab C 34.6[4.1, 5.2]0.991
Summary
Mean 4.63
Std. Dev. 0.45
CV (%) 9.7%

In this hypothetical scenario, a Coefficient of Variation under 15-20% would generally be considered good evidence of reproducibility for a cell-based assay. A thorough investigation would be required if the variability were significantly higher.

Conclusion and Recommendations

Ensuring the reproducibility of biological data is a multifaceted challenge that demands a systematic and transparent approach.[10][11] For any small molecule, including 1-(4-Methylpyrimidin-2-yl)propan-1-amine, the journey to reproducible data begins with stringent quality control of the compound itself and extends through every phase of experimental design, execution, and analysis.

Key Takeaways for Researchers:

  • Validate Your Reagents: Never assume the quality of a small molecule or biological reagent.[7][12] In-house QC is essential.

  • Standardize Everything: From cell culture to data analysis, use and meticulously document standardized protocols.[10]

  • Embrace Transparency: Share detailed methods, raw data, and analysis scripts to allow for independent verification.[16] Fostering a culture of open science is critical to overcoming the reproducibility crisis.[1]

  • Publish All Results: Reporting negative or inconclusive results is as important as reporting positive findings to prevent other labs from wasting resources on dead ends.[11][13]

By embedding these principles into our daily laboratory practices, we can enhance the reliability of our research, accelerate the drug discovery pipeline, and build a more robust foundation for scientific progress.[5]

References

  • Labroots. (2026, February 13). Improving reproducibility in scientific research. Cell And Molecular Biology.
  • Infinix Bio. Navigating Study Reproducibility Challenges: A Comprehensive Guide for Biotech and Pharma.
  • ATCC. Improving accuracy and reproducibility in life science research.
  • MilliporeSigma. Improving Reproducibility: Best Practices for Small Molecules.
  • Abcam. (2025, March 4). What is the reproducibility crisis in life sciences?.
  • InfinixBio. (2026, January 30). Antibody Validation: The Hidden Key to Reproducible Drug Discovery.
  • Kosheeka. (2021, May 27). Factors affecting Research Reproducibility in Biomedical Research.
  • Frontiers in Pharmacology. (2019, December 10). In Vitro Research Reproducibility: Keeping Up High Standards.
  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
  • BPI. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability.
  • GigaScience. (2020, September 15). Recommendations to enhance rigor and reproducibility in biomedical research.
  • ResearchG
  • National Institutes of Health. A Guide to Reproducibility in Preclinical Research.
  • Journal of Cell Biology. (2015, April 27). Reproducibility and cell biology.
  • eLife. (2017, January 19). Reproducibility in Cancer Biology: Small molecules remain on target for c-Myc.
  • Diagnostyka Laboratoryjna. (2021, December 10). Biological variability of the most common biochemical parameters.
  • Journal of Laboratory and Precision Medicine. (2021, January 4). Biological variation: Understanding why it is so important?.
  • Future Medicinal Chemistry.
  • SciELO. Variability in baseline laboratory measurements of the Brazilian Longitudinal Study of Adult Health (ELSA-Brasil).
  • Journal of Clinical Laboratory Analysis. (2025, April 12). Intra‐Laboratory and Inter‐Laboratory Variations Analysis for HbA1c Assays in China.
  • ResearchGate.
  • Journal of Medicinal Chemistry. Rational Approaches to Improving Selectivity in Drug Design.
  • ACS Publications. (2021, November 16). Rational Approaches to Improving Selectivity in Drug Design.
  • Synblock. CAS 473733-02-7 | (R)-1-(4-Isopropylfuran-2-yl)propan-1-amine.
  • National Institutes of Health. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2004, August 16). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.
  • protocols.io. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
  • MDPI. (2023, November 15).
  • PubMed. (2007, February 15). Feasibility and response to 1-(4-amino-2-methyl-5-pyrimidynyl) methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride chemotherapy with pre-treated procarbazine for elderly patients with newly diagnosed glioblastoma.
  • Google Patents.
  • Sigma-Aldrich. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine sigma-aldrich.
  • National Institutes of Health. (2026, January 16).

Sources

Independent Verification of Novel Pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Evolution

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, historically anchoring the "antimetabolite" class of chemotherapeutics (e.g., 5-Fluorouracil, Gemcitabine). However, the current frontier has shifted toward pyrimidine-fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) that function not as DNA mimics, but as precision ATP-competitive kinase inhibitors (targeting EGFR, BTK, AURK).

For researchers, this shift necessitates a change in verification protocols. Merely assessing cytotoxicity is insufficient; one must distinguish between non-specific toxicity and targeted kinase modulation. This guide provides an autonomous, self-validating framework to verify the therapeutic potential of novel pyrimidine candidates against established standards.

Comparative Landscape: Antimetabolites vs. Novel Kinase Inhibitors

To objectively verify a new compound, you must benchmark it against the correct mechanism. Comparing a novel EGFR inhibitor solely to 5-FU (a DNA damaging agent) yields limited mechanistic insight.

Table 1: Performance & Mechanism Benchmarks
FeatureStandard Antimetabolites (e.g., 5-FU, Gemcitabine)Novel Pyrimidine-Fused Scaffolds (e.g., Pyrazolo[3,4-d]pyrimidines)
Primary Mechanism False nucleotide incorporation; Thymidylate Synthase (TS) inhibition.ATP-competitive inhibition of protein kinases (EGFR, BTK, CDK).[1]
Cell Cycle Arrest S-phase arrest (DNA synthesis block).G1/S or G2/M arrest (depending on kinase target).
Resistance Profile High (via DPD enzyme upregulation or transporter downregulation).Moderate (via "Gatekeeper" mutations, e.g., T790M).
Selectivity Low (affects all rapidly dividing cells).High (targets specific oncogenic drivers).[2]
Typical IC50 (Potency) Micromolar range (1–50 µM).Nanomolar range (1–100 nM).

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways between traditional antimetabolites and novel kinase inhibitors, highlighting where your verification assays must intervene.

PyrimidineMechanism cluster_0 Traditional Antimetabolites (5-FU) cluster_1 Novel Pyrimidine Kinase Inhibitors FU 5-FU / Gemcitabine DNA DNA/RNA Incorporation FU->DNA Mimics TS Thymidylate Synthase FU->TS Inhibits SPhase S-Phase Arrest TS->SPhase Depletes dTTP Novel Novel Pyrimidine (e.g., Pyrazolo[3,4-d]) ATP ATP Binding Pocket Novel->ATP Competes Kinase Oncogenic Kinase (EGFR/BTK/AURK) ATP->Kinase Blocks Phosphorylation Apoptosis Mitochondrial Apoptosis (Bax/Bcl-2) Kinase->Apoptosis Downregulates Survival Signals

Caption: Figure 1: Divergent mechanisms of action. Traditional agents (Red) target DNA synthesis, while novel scaffolds (Blue) target upstream kinase signaling.

Experimental Verification Framework

To ensure Scientific Integrity , this workflow uses a "Self-Validating" approach. Each step includes a control that confirms the assay is working before evaluating the novel compound.

Workflow Visualization

VerificationWorkflow Step1 Step 1: Cytotoxicity Screen (MTT) Goal: Determine IC50 Step2 Step 2: Selectivity Indexing Goal: Cancer vs. Normal Fibroblasts Step1->Step2 If IC50 < 10 µM Step3 Step 3: Mechanistic Validation Goal: Apoptosis vs. Necrosis (Flow Cytometry) Step2->Step3 If Selectivity > 5x Step4 Step 4: Target Engagement Goal: Kinase Assay / Western Blot Step3->Step4 If Annexin V+ / PI- Validation Validation Checkpoint: Is effect reversible with specific inhibitor? Step4->Validation

Caption: Figure 2: Step-wise verification logic. Progression requires meeting specific potency and selectivity thresholds.

Protocol A: High-Fidelity Cytotoxicity Screening (MTT/SRB)

Avoid common pitfalls like edge effects or metabolic interference.

Objective: Determine the IC50 of the novel pyrimidine compared to 5-FU.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 5,000 cells/well in 96-well plates. Seed normal fibroblast controls (e.g., MRC-5) in parallel.

  • Equilibration: Incubate for 24 hours to ensure attachment and log-phase growth.

  • Compound Treatment:

    • Dissolve Novel Compound and 5-FU (Positive Control) in DMSO.

    • Prepare serial dilutions (0.01 µM to 100 µM). Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 48–72 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL).

    • Self-Validation: The IC50 of 5-FU must fall within historical ranges (e.g., 1–10 µM for MCF-7) for the assay to be valid.

Protocol B: Apoptosis Verification (Annexin V/PI)

Distinguish true therapeutic apoptosis from necrotic toxicity.

Objective: Confirm the novel compound induces Programmed Cell Death (PCD) rather than lysis.

  • Treatment: Treat cells with the Novel Compound at its IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells gently (avoid harsh scraping which causes false positives).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine, early apoptosis).

    • Add Propidium Iodide (PI) (stains DNA in compromised membranes, necrosis/late apoptosis).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis (Toxic/Fail).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

Data Presentation: Expected Results

When publishing your verification, structure your data to highlight Selectivity and Potency Improvement .

Table 2: Representative Comparative Data (Hypothetical Data Set based on Literature Trends)
CompoundCell Line (Target)IC50 (µM)Selectivity Index (SI)*Mechanism Validation
5-Fluorouracil MCF-7 (Breast)5.2 ± 0.42.1S-Phase Arrest
Gemcitabine PANC-1 (Pancreatic)12.8 ± 1.21.8S-Phase Arrest
Novel Pyrimidine X MCF-7 (Breast)0.045 ± 0.005 >100G2/M Arrest + Bax Upregulation
Novel Pyrimidine X MRC-5 (Normal)>50.0N/AMinimal Toxicity

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered a successful hit.

References

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Source: Arab Journal of Chemistry (2021) [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry (2020) [Link][3]

  • Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. Source: Texas Medical Center / PubMed (2024) [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Source: MDPI Molecules (2021) [Link]

  • Comparative Effectiveness of Gemcitabine plus Nab-Paclitaxel and FOLFIRINOX. Source: Cancers (MDPI) (2019) [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.